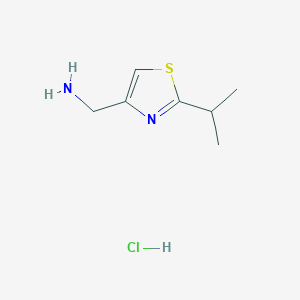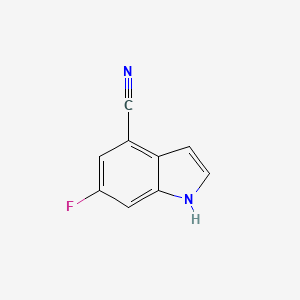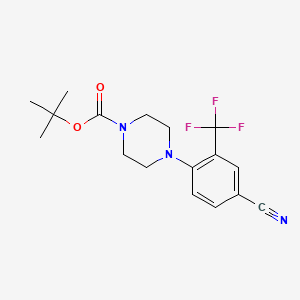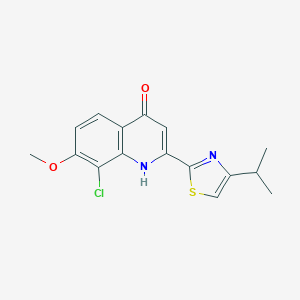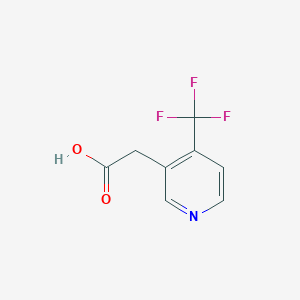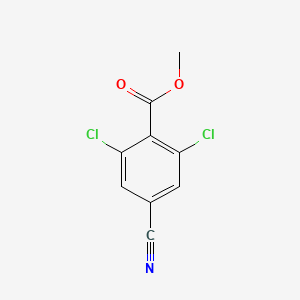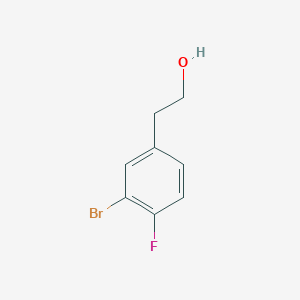![molecular formula C13H16N4OS B1394921 N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide CAS No. 1291486-37-7](/img/structure/B1394921.png)
N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide
Vue d'ensemble
Description
“N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The compound has been identified as a selective STAT3 inhibitor that directly binds the SH2 domain to inhibit STAT3 phosphorylation, translocation, and downstream gene transcription .
Synthesis Analysis
The synthesis of “this compound” involves several steps, including intermolecular cyclization via nucleophilic substitution of halogen in the aromatic ring . The process results in the formation of N-substituted indole-2-thiol or a 2-alkoxysubstitutedbenzo .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure allows the compound to exhibit a wide variety of biological activity .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps. The compound undergoes intermolecular cyclization via nucleophilic substitution of halogen in the aromatic ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by its molecular structure. The presence of the sulfur atom contributes to its relatively good liposolubility, which allows the compound to cross cellular membranes .Applications De Recherche Scientifique
Anticancer Properties
- Microwave-assisted synthesis of derivatives containing a thiadiazole scaffold and benzamide groups showed promising anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. These compounds exhibited comparable GI50 values to the standard drug Adriamycin (Tiwari et al., 2017).
Antimicrobial and Antifungal Activities
- Novel heterocyclic compounds containing 1,3,4-thiadiazole and benzamide derivatives were synthesized and demonstrated antibacterial activities against gram-positive and gram-negative bacteria, as well as antifungal activities against various fungi (Patel et al., 2015).
Insecticidal Activity
- A study involving the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide demonstrated efficient insecticidal activity against cotton leaf worm, with some compounds showing higher activity compared to others (Mohamed et al., 2020).
Photophysical Properties
- Research on N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes revealed excellent photophysical properties, including large Stokes shift and solid-state fluorescence. These properties are crucial for various applications in materials science and fluorescence imaging (Zhang et al., 2017).
Anticonvulsant Activity
- A series of 1,3,4-thiadiazol derivatives synthesized from N-(5-phenyl)1,3,4-thiadiazol-2-yl benzamide showed significant anticonvulsant activity, making them potential candidates for developing new treatments for epilepsy (Singh et al., 2012).
Anti-inflammatory Agents
- Synthesized thiadiazole pyrazolene anthranilic acid derivatives exhibited anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents in inflammation-related disorders (Kumar, 2022).
Fluorescence Studies
- Studies on the fluorescence effects of certain 1,3,4-thiadiazole derivatives highlighted the impact of the secondary amine moiety on fluorescence, providing insights into their application in fluorescence-based techniques (Matwijczuk et al., 2018).
Mécanisme D'action
- Thiadiazole derivatives often exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .
Target of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . The inhibition of these kinases can lead to the suppression of cancer cell proliferation. Additionally, this compound interacts with proteins involved in DNA repair mechanisms, thereby enhancing its potential as an anticancer agent .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound induces apoptosis, a process of programmed cell death, by activating specific signaling pathways . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as kinases and DNA repair proteins, inhibiting their activity . The binding interactions are facilitated by the unique structural features of the compound, which allow it to fit into the active sites of these enzymes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under various experimental conditions, with minimal degradation over time . Long-term studies have indicated that this compound can maintain its anticancer activity over extended periods, making it a promising candidate for further development .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of this compound can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is efficiently taken up by cancer cells, where it accumulates and exerts its therapeutic effects . The distribution of this compound within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cancer cells . The targeting signals and post-translational modifications of this compound direct it to specific compartments, where it interacts with its target biomolecules . The subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its therapeutic effects.
Propriétés
IUPAC Name |
N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-8(2)10(12-16-17-13(14)19-12)15-11(18)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H2,14,17)(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHGNMNTCODHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NN=C(S1)N)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001171606 | |
| Record name | Benzamide, N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001171606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291486-37-7 | |
| Record name | Benzamide, N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001171606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




